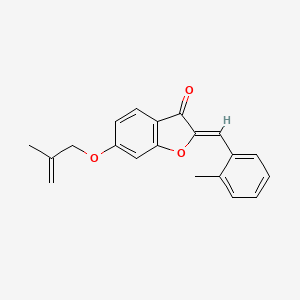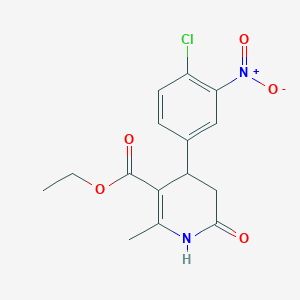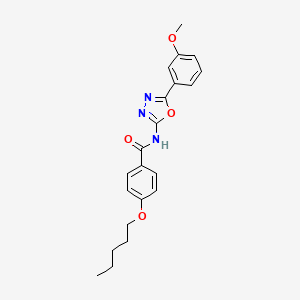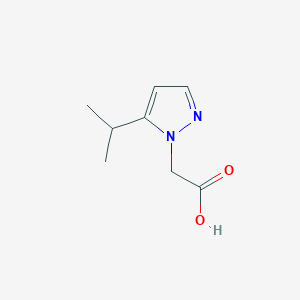![molecular formula C18H15BrN2O4 B2534323 1-(benzo[d][1,3]dioxole-5-carbonyl)-N-(3-bromophenyl)azetidine-3-carboxamide CAS No. 1396875-36-7](/img/structure/B2534323.png)
1-(benzo[d][1,3]dioxole-5-carbonyl)-N-(3-bromophenyl)azetidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-(benzo[d][1,3]dioxole-5-carbonyl)-N-(3-bromophenyl)azetidine-3-carboxamide” is a complex organic molecule. It contains a benzo[d][1,3]dioxole moiety, which is a type of aromatic compound that includes a dioxole (a five-membered ring with two oxygen atoms) fused to a benzene ring . It also contains a 3-bromophenyl group (a phenyl ring with a bromine atom at the 3-position), an azetidine ring (a four-membered ring containing one nitrogen atom), and a carboxamide group (a carbonyl group attached to an amine).
Aplicaciones Científicas De Investigación
Synthesis and Anti-Tubercular Activity
A study by Nimbalkar et al. (2018) described the ultrasound-assisted synthesis of novel derivatives of azetidine, highlighting the use of green chemistry tools in creating compounds with promising in vitro anti-tubercular activity against Mycobacterium tuberculosis. This approach underscores the potential for synthesizing structurally complex compounds efficiently, which may include the synthesis of compounds like 1-(benzo[d][1,3]dioxole-5-carbonyl)-N-(3-bromophenyl)azetidine-3-carboxamide for exploring their biological activities (Nimbalkar et al., 2018).
Heterocyclic Compound Synthesis for Anti-Inflammatory and Analgesic Agents
Research by Abu‐Hashem et al. (2020) on the synthesis of novel heterocyclic compounds derived from natural products demonstrated their potential as COX-1/COX-2 inhibitors with analgesic and anti-inflammatory activities. This suggests that compounds with complex heterocyclic structures, possibly including the specified azetidine derivative, could be explored for similar pharmacological properties (Abu‐Hashem et al., 2020).
Practical Synthesis of Orally Active Antagonists
Ikemoto et al. (2005) developed a practical synthesis method for an orally active CCR5 antagonist, demonstrating the importance of innovative synthesis strategies in creating bioactive compounds. This work highlights the potential for developing new synthetic methods for compounds such as 1-(benzo[d][1,3]dioxole-5-carbonyl)-N-(3-bromophenyl)azetidine-3-carboxamide, which may possess valuable biological activities (Ikemoto et al., 2005).
Synthesis and Evaluation of Pyrazolopyrimidines as Anticancer Agents
Rahmouni et al. (2016) synthesized a novel series of pyrazolopyrimidine derivatives and evaluated their anticancer and anti-5-lipoxygenase activities, indicating the potential therapeutic applications of nitrogen-containing heterocycles in cancer treatment and inflammation management. This suggests avenues for research into compounds with azetidine cores for their anticancer properties (Rahmouni et al., 2016).
Antipathogenic Activity of Thiourea Derivatives
A study by Limban et al. (2011) on the synthesis and antipathogenic activity of new thiourea derivatives emphasizes the potential of novel synthetic compounds in combating microbial resistance. This research underscores the exploration of novel compounds, including azetidine derivatives, for their antimicrobial properties (Limban et al., 2011).
Propiedades
IUPAC Name |
1-(1,3-benzodioxole-5-carbonyl)-N-(3-bromophenyl)azetidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN2O4/c19-13-2-1-3-14(7-13)20-17(22)12-8-21(9-12)18(23)11-4-5-15-16(6-11)25-10-24-15/h1-7,12H,8-10H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APKBRGFKKISVHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC3=C(C=C2)OCO3)C(=O)NC4=CC(=CC=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(benzo[d][1,3]dioxole-5-carbonyl)-N-(3-bromophenyl)azetidine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2-oxa-7-azaspiro[4.4]nonane-9-carboxylic acid](/img/structure/B2534240.png)




![2-((4-fluorobenzyl)thio)-3-(p-tolyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2534248.png)


![Rac-(2r,3r)-3-{[(benzyloxy)carbonyl]amino}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B2534254.png)
![2-(5-chlorothiophen-2-yl)-N-(8H-indeno[1,2-d]thiazol-2-yl)acetamide](/img/structure/B2534256.png)



![8-(3,4,5-Trimethoxybenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2534262.png)